Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
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Overview
Description
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with a complex structure, characterized by the presence of glycylglycyl, nitrophenyl, and phenylalaninamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a peptide coupling reaction, where the glycylglycyl moiety is coupled with the nitrophenyl and phenylalaninamide groups. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce the compound in high yields. The process typically includes steps such as solid-phase peptide synthesis (SPPS), purification, and characterization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
Scientific Research Applications
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a substrate in enzymatic assays.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of reaction products that can be detected and quantified. This interaction is often mediated by the peptide bonds and functional groups present in the compound, which facilitate binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Glycyl-N-(4-nitrophenyl)-L-prolinamide: Similar in structure but contains a proline residue instead of phenylalanine.
N-(3-carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-: Contains an additional carboxylic acid group.
Glycyl-N-(4-nitrophenyl)-D-prolinamide: Similar to the prolinamide derivative but with a different stereochemistry.
Uniqueness
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific combination of functional groups and peptide bonds, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
74569-67-8 |
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Molecular Formula |
C19H21N5O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
InChI Key |
YNSMQFACHKXOGT-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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